molecular formula C12H21NO3 B140288 (S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester CAS No. 133625-87-3

(S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B140288
CAS No.: 133625-87-3
M. Wt: 227.3 g/mol
InChI Key: SEDZCRLQHSPEFD-VIFPVBQESA-N
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Description

(S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tert-butyl esters are generally used as protecting groups in organic synthesis . They are known to react with a variety of nucleophiles and electrophiles .

Mode of Action

The compound, being a tert-butyl ester, is likely to undergo reactions involving its ester group. One such reaction is the deprotection of the tert-butyl ester, which can occur under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by the anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .

Biochemical Pathways

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

It’s known that tert-butyl esters are resistant to hydrolysis in the gastrointestinal tract, likely due to the action of carboxylesterase enzyme ces1 .

Result of Action

The deprotection of the tert-butyl ester group can lead to the formation of 2-methyl-propene , which may have downstream effects depending on the context of the reaction.

Action Environment

The action of (S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester can be influenced by environmental factors. For instance, the deprotection of the tert-butyl ester group can occur under acidic conditions . Additionally, the solvent used can influence the reaction .

Properties

IUPAC Name

tert-butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZCRLQHSPEFD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C=C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452192
Record name tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133625-87-3
Record name tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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